molecular formula C23H15Cl3FN5OS B12050084 C23H15Cl3FN5OS

C23H15Cl3FN5OS

Cat. No.: B12050084
M. Wt: 534.8 g/mol
InChI Key: FXDCRPMVWSOSLE-KVSWJAHQSA-N
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Description

The compound with the molecular formula C23H15Cl3FN5OS is a complex organic molecule that has garnered significant interest in various scientific fields This compound is characterized by its unique structural features, which include multiple aromatic rings, halogen atoms, and a sulfur-containing functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C23H15Cl3FN5OS typically involves multi-step organic reactions. One common synthetic route includes the formation of the core aromatic structure through a series of electrophilic aromatic substitution reactions. Halogenation reactions are then employed to introduce chlorine and fluorine atoms into the molecule. The sulfur-containing functional group is often introduced via a nucleophilic substitution reaction using thiol reagents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

C23H15Cl3FN5OS: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The halogen atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

C23H15Cl3FN5OS: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of C23H15Cl3FN5OS involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and sulfur-containing functional group play crucial roles in its reactivity and binding affinity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

C23H15Cl3FN5OS: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include and .

    Uniqueness: The presence of both chlorine and fluorine atoms, along with a sulfur-containing functional group, distinguishes from its analogs. This unique combination of elements contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H15Cl3FN5OS

Molecular Weight

534.8 g/mol

IUPAC Name

2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H15Cl3FN5OS/c24-15-6-4-14(5-7-15)22-30-31-23(32(22)17-10-8-16(25)9-11-17)34-13-21(33)29-28-12-18-19(26)2-1-3-20(18)27/h1-12H,13H2,(H,29,33)/b28-12+

InChI Key

FXDCRPMVWSOSLE-KVSWJAHQSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)F

Origin of Product

United States

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